

A Technical Guide to the Molar Extinction Coefficient of Cy5.5

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Compound of Interest

Compound Name: Cy5.5 acetate

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For researchers, scientists, and professionals in drug development, precise quantification of fluorescent probes is paramount for accurate and reproducible experimental results. This in-depth technical guide focuses on the molar extinction coefficient of Cy5.5, a widely utilized near-infrared (NIR) cyanine dye. Understanding this fundamental photophysical property is crucial for applications ranging from in vivo imaging to targeted drug delivery.

Core Photophysical Properties of Cy5.5

Cyanine 5.5 (Cy5.5) is a fluorescent dye valued for its emission in the near-infrared spectrum, which allows for deep tissue penetration and minimizes autofluorescence from biological samples.^[1] While the exact photophysical properties can vary slightly depending on the solvent, pH, and conjugation to a biomolecule, the following table summarizes the key quantitative data for Cy5.5 and its common derivatives.^[2] It is important to note that "**Cy5.5 acetate**" likely refers to a salt form of the dye, and its core spectral characteristics are expected to be in line with the values presented below.

Property	Value	Notes
Molar Extinction Coefficient (ϵ)	209,000 - 250,000 M ⁻¹ cm ⁻¹	Value can vary based on the specific form of the dye (e.g., free acid, NHS ester) and the solvent. [3] [4] [5]
Maximum Excitation (λ_{ex})	673 - 688 nm	Optimal wavelength for exciting the fluorophore. [6] [7] [8] [9] [10]
Maximum Emission (λ_{em})	694 - 707 nm	Peak wavelength of emitted fluorescence. [6] [7] [8] [9] [10]
Quantum Yield (Φ)	~0.3	Represents the efficiency of converting absorbed photons into emitted photons. [4]

Experimental Protocol: Determination of the Molar Extinction Coefficient

The molar extinction coefficient (ϵ) is a measure of how strongly a chemical species absorbs light at a particular wavelength. It is a critical parameter for determining the concentration of a substance in solution using the Beer-Lambert law. The following protocol outlines the methodology for experimentally determining the molar extinction coefficient of Cy5.5.

Principle:

The Beer-Lambert law states that the absorbance (A) of a solution is directly proportional to the concentration (c) of the absorbing species and the path length (l) of the light through the solution:

$$A = \epsilon cl$$

By measuring the absorbance of several solutions of known concentrations, a standard curve can be generated. The molar extinction coefficient can then be determined from the slope of this curve.[\[11\]](#)

Materials:

- Cy5.5 dye (e.g., **Cy5.5 acetate**)
- High-purity solvent (e.g., dimethyl sulfoxide (DMSO), phosphate-buffered saline (PBS))
- UV-Vis spectrophotometer
- Calibrated analytical balance
- Volumetric flasks
- Micropipettes
- Cuvettes (typically with a 1 cm path length)

Procedure:

- Prepare a Stock Solution:
 - Accurately weigh a small amount of the Cy5.5 dye using an analytical balance.
 - Dissolve the dye in a known volume of the chosen solvent to create a concentrated stock solution. Ensure complete dissolution.
- Prepare a Series of Dilutions:
 - Perform a series of serial dilutions of the stock solution to create at least five solutions of different, known concentrations. The concentrations should be chosen to yield absorbance values within the linear range of the spectrophotometer (typically between 0.1 and 1.0).
- Measure Absorbance:
 - Set the spectrophotometer to the maximum absorption wavelength (λ_{max}) of Cy5.5 (approximately 675 nm).
 - Use the pure solvent as a blank to zero the spectrophotometer.
 - Measure the absorbance of each of the diluted solutions.

- Data Analysis:
 - Plot a graph of absorbance (A) on the y-axis versus concentration (c) on the x-axis.
 - Perform a linear regression analysis on the data points. The resulting graph should be a straight line that passes through the origin, confirming adherence to the Beer-Lambert law.
 - The slope of the line is equal to the molar extinction coefficient (ϵ) multiplied by the path length (l). Since the path length is typically 1 cm, the slope of the line is the molar extinction coefficient.[\[11\]](#)

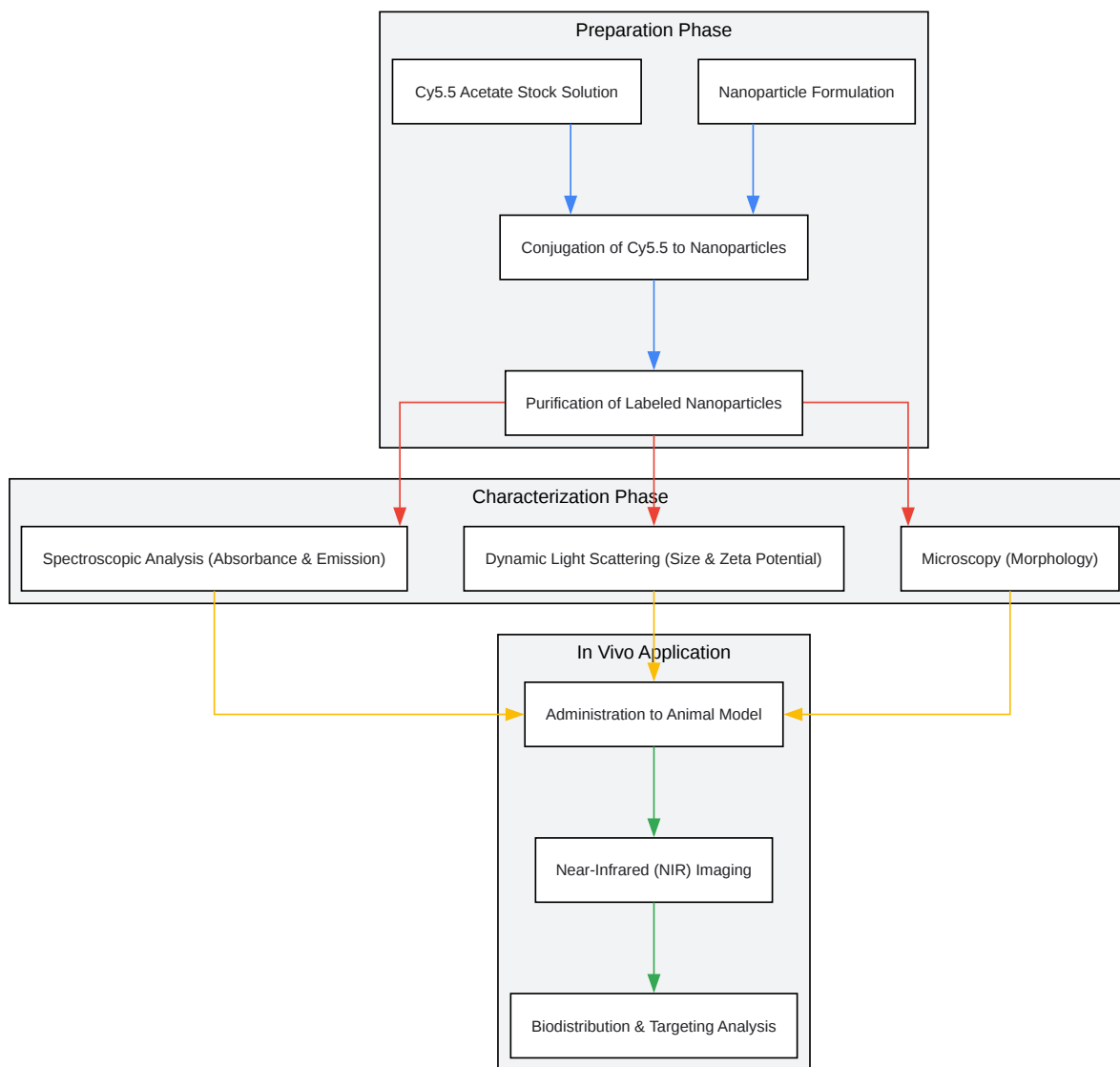
Applications in Research and Drug Development

The precise determination of the molar extinction coefficient of Cy5.5 is critical for its application in various research areas, particularly in drug development.

- In Vivo Imaging: Cy5.5 is extensively used for non-invasive in vivo imaging to monitor disease progression, evaluate the efficacy of therapeutic agents, and track the biodistribution of biomolecules.[\[12\]](#)
- Targeted Drug Delivery: By conjugating Cy5.5 to therapeutic agents or nanoparticles, researchers can visualize the delivery and accumulation of these entities in target tissues, such as tumors.[\[12\]](#)[\[13\]](#) This allows for the optimization of drug delivery systems and the assessment of targeting efficiency.
- Diagnostic Applications: Cy5.5-labeled probes are employed in various diagnostic assays and imaging techniques to detect specific biomarkers associated with diseases.[\[12\]](#)

Workflow for Utilizing Cy5.5 in Targeted Drug Delivery

The following diagram illustrates a typical experimental workflow for using Cy5.5-labeled nanoparticles in a targeted drug delivery application.



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Caption: Workflow for Cy5.5-labeled nanoparticle development.

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